3-(2-Fluoroethyl)aniline
Description
Significance of Fluorinated Anilines in Advanced Chemical Synthesis
Fluorinated anilines are organic compounds that have gained significant traction as versatile intermediates in the synthesis of complex molecules. Their importance stems from the unique properties imparted by the fluorine atom. Fluorine is the most electronegative element, and its introduction into an aniline (B41778) ring can significantly alter the molecule's physicochemical properties. chinesechemsoc.org This includes modifying the basicity of the amine group, which can be crucial for reaction selectivity and for the biological activity of the final product. alfa-chemistry.com
The substitution of hydrogen with fluorine, an atom of similar size, causes minimal steric disruption while inducing profound electronic effects. mdpi.comtcichemicals.com This alteration can enhance metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism, a critical consideration in pharmaceutical design. alfa-chemistry.com Consequently, an estimated 20% of all pharmaceuticals and over 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgwikipedia.org
In the realm of materials science, fluorinated anilines are being investigated for their potential in developing advanced materials. For instance, the modification of aniline units with fluorine has been shown to tune the frontier molecular orbital (FMO) energy levels, a key property for creating efficient Hole-Transporting Materials (HTMs) used in perovskite solar cells and light-emitting diodes. mdpi.com The inherent properties of fluorinated anilines make them indispensable building blocks for creating novel pharmaceuticals, agrochemicals, and functional materials with tailored characteristics. nih.govontosight.ai
Overview of Strategic Importance of 3-(2-Fluoroethyl)aniline as a Synthetic Building Block
This compound is a specialized synthetic building block that offers unique advantages for constructing complex molecular architectures. Its strategic importance lies in the trifunctional nature of the molecule: the aniline amine group, the aromatic ring, and the fluoroethyl side chain. The aniline moiety provides a reactive handle for a wide range of transformations, including diazotization, acylation, and N-alkylation, making it a versatile anchor point for building larger structures. nih.gov
The fluoroethyl group, specifically the 2-fluoroethyl chain, is of particular interest in medicinal chemistry and diagnostics. The presence of this group can influence a molecule's lipophilicity and binding interactions with biological targets. ontosight.ai A key application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), an advanced medical imaging technique. The fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), allowing for the creation of targeted imaging agents. Research has demonstrated the synthesis of various [¹⁸F]N-(2-fluoroethyl)-anilines for this purpose. researchgate.net
Furthermore, the 3-(2-fluoroethyl)phenyl scaffold has been used to synthesize novel amino acids. For example, 3-(2-fluoroethyl)-ʟ-phenylalanine was synthesized from a corresponding boronic acid precursor, demonstrating the utility of this building block in creating non-natural amino acids for incorporation into peptides and potential therapeutics like proteasome inhibitors. beilstein-journals.org The compound serves as a valuable precursor for creating molecules with specific biological activities or imaging properties, particularly in the development of new drugs and diagnostic tools. nih.govnih.gov
Historical Context of Fluorine Introduction in Organic Molecules for Synthetic Utility
The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.govresearchgate.net One of the earliest reports of an organofluorine compound synthesis was by Alexander Borodin in 1862, who achieved a nucleophilic halogen exchange to produce an alkyl fluoride (B91410). nih.gov However, the very first synthesis is credited to Dumas, who prepared methyl fluoride in 1835. nih.gov The formation of the first aryl carbon-fluorine (C-F) bond, a significantly more challenging task, was reported in 1870. nih.gov
A major breakthrough in the synthesis of aromatic fluorine compounds came in 1927 with the development of the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates and remains a useful method today. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, but its extreme reactivity meant that direct fluorination remained a significant challenge for many years. nih.govresearchgate.net
The industrial production of fluorine began in the 1930s, and its use expanded dramatically during World War II, particularly in relation to the Manhattan Project. researchgate.net Since then, the development of safer and more selective fluorinating reagents has been a major focus of research, moving from highly corrosive agents like hydrofluoric acid to modern, bench-stable reagents. chinesechemsoc.org This has enabled chemists to strategically introduce fluorine into a vast range of organic molecules, unlocking new chemical space for applications in medicine, agriculture, and materials. chinesechemsoc.org
Scope and Objectives of Research on this compound
Current research involving this compound and related fluorinated anilines is primarily driven by the pursuit of novel molecules with enhanced biological or material properties. The principal objectives can be categorized into several key areas.
A major focus is the development of new pharmaceuticals. The this compound moiety is an attractive scaffold for designing enzyme inhibitors and other bioactive molecules. For instance, its incorporation into phenylalanine derivatives is being explored for the creation of anticancer proteasome inhibitors. beilstein-journals.org The fluoroethyl group can impart favorable pharmacokinetic properties, making it a valuable component in drug discovery programs. ontosight.ai
Another significant objective is the synthesis of advanced diagnostic tools, particularly PET radiotracers. The 2-fluoroethyl group is ideal for labeling with fluorine-18. Research is focused on developing efficient methods for the [¹⁸F]-fluoroethylation of anilines to produce high-yield radiotracers for imaging specific biological targets, such as the mTOR protein, which is implicated in cancer and neurological disorders. nih.govresearchgate.net The development of such tracers is crucial for early disease diagnosis and for monitoring treatment responses. chinesechemsoc.org
Finally, a broader objective for the class of fluorinated anilines is the exploration of novel functional materials. While specific research on this compound in materials science is not widely documented, related fluorinated anilines are being investigated for their nonlinear optical properties and for use in organic electronics. mdpi.combohrium.com The scope of research on this compound thus encompasses synthetic methodology, medicinal chemistry, and diagnostic imaging, with the overarching goal of leveraging its unique structure to create high-value chemical entities.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1308256-18-9 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Physical Form | Liquid |
| IUPAC Name | This compound |
Source: sigmaaldrich.com
Table 2: Applications of Fluorinated Anilines in Research
| Application Area | Description | Key Advantages |
|---|---|---|
| Pharmaceuticals | Intermediates for active pharmaceutical ingredients (APIs). google.com Used to synthesize enzyme inhibitors and anticancer agents. beilstein-journals.org | Enhanced metabolic stability and bioavailability. alfa-chemistry.com |
| Agrochemicals | Building blocks for pesticides and herbicides. google.com | Improved efficacy and tailored physicochemical properties. chinesechemsoc.org |
| PET Imaging | Precursors for [¹⁸F]-labeled radiotracers for medical diagnostics. researchgate.netnih.gov | The 2-fluoroethyl group is a well-established pharmacophore for ¹⁸F-labeling. |
| Materials Science | Used in the synthesis of Hole-Transporting Materials for solar cells and LEDs. mdpi.com | Ability to tune electronic properties (e.g., FMO energy levels). mdpi.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-(2-fluoroethyl)-ʟ-phenylalanine |
| Methyl fluoride |
| N-(2-fluoroethyl)-aniline |
| 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline |
| [¹⁸F]N-(2-fluoroethyl)-anilines |
| [¹⁸F]fluoroethylamine |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRLTSQYAYNFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Fluoroethyl Aniline and Its Key Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps called "disconnections." amazonaws.comspcmc.ac.in For 3-(2-fluoroethyl)aniline, two main retrosynthetic disconnections are considered:
Disconnection of the C-N bond: This approach involves the formation of the aniline (B41778) from a corresponding aryl precursor. This is a common strategy in aniline synthesis.
Disconnection of the C-F bond: This strategy focuses on introducing the fluorine atom at a late stage of the synthesis, often from a more readily available precursor such as an alcohol or a halide.
A plausible retrosynthetic pathway for this compound is shown below:
This analysis suggests that this compound can be synthesized from precursors like 2-(3-aminophenyl)ethanol (B112724) or a derivative where the hydroxyl group is replaced by a good leaving group.
Approaches to Introducing the Fluoroethyl Moiety onto Aniline Scaffolds
A primary strategy for synthesizing this compound involves the modification of an aniline derivative that already contains a two-carbon side chain at the meta position. This typically involves the conversion of a terminal functional group, such as a hydroxyl or a halide, into a fluorine atom.
Nucleophilic Fluorination Routes (e.g., Halogen Exchange, DAST-mediated)
Nucleophilic fluorination is a common method for introducing fluorine into a molecule. acs.org It involves the use of a fluoride (B91410) ion source to displace a leaving group.
Halogen Exchange: This classic method involves the reaction of an alkyl halide with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of this reaction can be enhanced by the use of phase-transfer catalysts or by performing the reaction in a polar aprotic solvent.
DAST-mediated Fluorination: Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for converting alcohols to alkyl fluorides. tcichemicals.com The reaction of 2-(3-aminophenyl)ethanol with DAST would provide a direct route to this compound. This method is often preferred due to its mild reaction conditions and high yields. tcichemicals.com
A study on the synthesis of fluorinated phenylalanines describes a similar transformation where an alcohol was fluorinated using DAST. beilstein-journals.org Another example is the preparation of [¹⁸F]fluoroethylamine from N-[2-(toluene-4-sulfonyloxy)ethyl]phthalimide and [¹⁸F]fluoride ion, highlighting the utility of sulfonate esters as precursors for nucleophilic fluorination. nih.gov
| Precursor | Reagent | Product | Reference |
| 2-(3-Aminophenyl)ethanol | DAST | This compound | beilstein-journals.org |
| 2-(3-Aminophenyl)ethyl chloride | KF | This compound | |
| 2-(3-Aminophenyl)ethyl tosylate | CsF | This compound | nih.gov |
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the use of a reagent that delivers a "positive" fluorine atom to a nucleophilic center, such as an enolate or an organometallic species. researchgate.netbeilstein-journals.org While less common for the direct synthesis of this compound from an aniline precursor, it is a powerful tool in organofluorine chemistry. nih.gov Reagents like Selectfluor® (F-TEDA-BF₄) are often used for this purpose. researchgate.netbeilstein-journals.org The application of electrophilic fluorination to synthesize the target molecule would likely involve a more complex, multi-step sequence starting from a different precursor.
Radical Fluorination Pathways
Methods for Constructing the Aniline Ring System with Fluoroethyl Substitution
An alternative synthetic strategy involves constructing the aniline ring from a precursor that already contains the fluoroethyl group. This approach can be advantageous if the required starting materials are readily accessible.
Cyclization Reactions and Aromatic Ring Formation
Various methods exist for the synthesis of substituted anilines through cyclization reactions. For instance, the reaction of an aldehyde or ketone with an amine can lead to the formation of an enamine, which can then undergo cyclization and aromatization to form the aniline ring. organic-chemistry.orgbeilstein-journals.org In the context of this compound, a potential route could involve the reaction of a precursor containing the fluoroethyl moiety with a suitable partner to construct the aromatic ring.
A study on the synthesis of substituted quinolines describes the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov While this specific example leads to a quinoline, the underlying principle of cyclization to form an aromatic ring could be adapted for the synthesis of anilines. Another approach involves the gold-catalyzed aminofluorination of unprotected 2-alkynylanilines to produce fluorinated indoles, showcasing the power of metal-catalyzed cyclization reactions in generating fluorinated heterocycles. acs.org
The synthesis of 3-(2-fluoroethyl)-ʟ-phenylalanine has been reported starting from a protected aspartic acid derivative and (3-(2-fluoroethyl)phenyl)boronic acid, which highlights a method to introduce the fluoroethylphenyl moiety. beilstein-journals.org The boronic acid precursor itself could be synthesized through various methods, and its subsequent conversion to the aniline would be a key step.
| Precursor 1 | Precursor 2 | Product | Reaction Type | Reference |
| Fluoroethyl-containing aldehyde/ketone | Amine derivative | This compound | Condensation/Cyclization | organic-chemistry.org |
| (3-(2-Fluoroethyl)phenyl)boronic acid | Nitrogen source | This compound | Cross-coupling/Amination | beilstein-journals.org |
Directed Ortho Metalation Approaches
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with a suitable electrophile to introduce a new substituent exclusively at the ortho position. wikipedia.org
In the context of aniline derivatives, the amino group itself or a protected form can act as a DMG. wikipedia.orguvm.edu For instance, tertiary anilines and N-protected anilines (e.g., with Pivaloyl or Boc groups) are effective DMGs. wikipedia.orguvm.edu The general principle involves the interaction of the heteroatom (nitrogen) of the DMG with the lithium from the alkyllithium reagent, which directs the deprotonation to the adjacent C-H bond on the ring. wikipedia.org
While a direct, documented synthesis of this compound using a DoM approach on a precursor is not prominently featured in the literature, the strategy could theoretically be applied. For example, one could envision a scenario starting with an N-protected aniline bearing a substituent at the 3-position. A DoM reaction could then be used to introduce a functional group at the 2-position, which could subsequently be converted to the desired ethyl group. However, the regioselectivity would be dictated by the directing power of the N-protecting group versus other substituents on the ring. uvm.eduresearchgate.net The hierarchy of DMG strength is a critical consideration in such synthetic designs. researchgate.netorganic-chemistry.org
Modern Catalytic Methods in the Synthesis of this compound
The synthesis of fluorinated organic molecules, including this compound, has been significantly advanced by the development of modern catalytic methods. These approaches offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional methods.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.goveie.grmdpi.comresearchgate.net These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov For the synthesis of this compound, a plausible route involves the coupling of an aniline derivative with a fluoroethyl-containing fragment.
A notable example that illustrates a similar transformation is the synthesis of 3-(2-fluoroethyl)-ʟ-phenylalanine. beilstein-journals.org This synthesis involves the coupling of an N-hydroxytetrachlorophthalimide ester with (3-(2-hydroxyethyl)phenyl)boronic acid, followed by fluorination. beilstein-journals.org Adapting this logic, a key precursor to this compound could be synthesized via a Suzuki-Miyaura coupling. This would involve reacting a protected 3-aminophenylboronic acid with a 2-haloethyl derivative that can be subsequently fluorinated, or directly with a 1-bromo-2-fluoroethane. The choice of catalyst, typically a palladium complex, and ligands is crucial for achieving high efficiency and yield. mdpi.commit.edu Nickel-catalyzed cross-coupling reactions also present a viable, often more cost-effective, alternative. nih.govmit.edu
Table 1: Overview of a Potential Cross-Coupling Strategy
| Coupling Partners | Catalyst System | Potential Product |
|---|---|---|
| 3-Aminophenylboronic acid derivative | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Precursor to this compound |
Organocatalysis in Fluoroethylation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and more sustainable alternative to metal-based catalysis. nih.gov In the context of fluoroalkylation, organophotocatalysts have proven effective. For instance, Eosin Y, an organic dye, can catalyze the difluoroalkylation of anilines under visible light irradiation. acs.org This process works through an oxidative quenching cycle where the photoexcited catalyst generates a difluoroalkyl radical, which then reacts with the aniline. acs.org
While this example focuses on difluoroalkylation, the underlying principles can be extended to mono-fluoroethylation. The reaction typically involves the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent, which upon photoexcitation, initiates the radical substitution. nih.govacs.org These methods are attractive due to the use of cheaper, metal-free catalysts and mild reaction conditions. nih.gov
Photoredox Catalysis for Fluorination
Visible-light photoredox catalysis has revolutionized the synthesis of fluorinated aromatic compounds by enabling the generation of fluoroalkyl radicals under exceptionally mild conditions. mdpi.comresearchgate.net This methodology can be applied to the direct C-H functionalization of anilines or their derivatives. conicet.gov.arresearchgate.net
The general mechanism involves a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. mdpi.comnih.gov In a typical catalytic cycle for fluoroalkylation of an aniline, the excited photocatalyst can react with a fluoroalkyl source (e.g., a fluoroalkyl halide or a Togni reagent) to generate a fluoroalkyl radical. conicet.gov.arresearchgate.net This electrophilic radical then adds to the electron-rich aniline ring to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the final substituted product. conicet.gov.ar
The versatility of this approach allows for the use of various photocatalysts and fluoroalkylating agents, making it a highly adaptable tool for late-stage functionalization. mdpi.comconicet.gov.ar
Table 2: Comparison of Modern Catalytic Strategies
| Method | Catalyst Type | Key Intermediates | Advantages |
|---|---|---|---|
| Transition-Metal Cross-Coupling | Palladium, Nickel complexes | Organometallic species | High efficiency, well-established |
| Organocatalysis | Organic dyes (e.g., Eosin Y) | Radical cations, EDA complexes | Metal-free, sustainable, low cost nih.gov |
| Photoredox Catalysis | Iridium, Ruthenium complexes | Fluoroalkyl radicals | Mild conditions, high functional group tolerance mdpi.comconicet.gov.ar |
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact. dovepress.comresearchgate.net This involves strategies like careful solvent selection, waste reduction, and the use of recyclable catalysts. witpress.comrsc.orgtcichemicals.com
Solvent Selection and Waste Minimization
The choice of solvent is a key aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. scispace.comrsc.org For aniline synthesis, solvent-free conditions or the use of aqueous media have been explored to reduce environmental impact. rsc.org For example, catalytic reductions of nitroaromatics, a common route to anilines, can be performed under green conditions. researchgate.netmdpi.com
Waste minimization is another core principle. numberanalytics.com This can be achieved through several approaches:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions, such as the cross-coupling and photoredox methods discussed, are inherently more atom-economical than stoichiometric reactions. nih.gov
Catalyst Recycling: Using heterogeneous or fluorous-tagged catalysts that can be easily separated from the reaction mixture and reused, which reduces waste and cost. witpress.comrsc.orgtcichemicals.comscholarsportal.info
Process Intensification: Combining multiple reaction steps into a single operation, for example, using reactive distillation or microreactors, can significantly reduce waste and improve efficiency. numberanalytics.com
Waste Valorization: Developing technologies to convert by-products and waste streams into valuable materials instead of treating them as refuse. witpress.com
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign. dovepress.comeurekalert.org
Atom Economy and Reaction Efficiency
A prevalent strategy involves the catalytic reduction of a key precursor, 1-(2-fluoroethyl)-3-nitrobenzene. dtic.milresearchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing waste. The traditional Béchamp process, which uses iron filings for nitro group reduction, suffers from poor atom economy, generating significant amounts of iron oxide sludge. rsc.orgrsc.org In contrast, catalytic hydrogenation offers a much greener alternative, with water being the primary byproduct, leading to a significantly higher atom economy. rsc.org
Several catalytic systems have been investigated for the reduction of nitroarenes to anilines, including those based on nickel, platinum, and palladium. dtic.mil The reaction mechanism can proceed through a direct pathway involving intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine, or a condensation pathway forming azoxybenzene, which is then reduced to aniline. dtic.milresearchgate.net The dominant pathway is influenced by the catalyst, temperature, solvent, and concentration. dtic.mil For instance, visible-light-responsive metal-organic frameworks (MOFs) have been shown to effectively catalyze the reduction of nitrobenzene (B124822). rsc.org
Another synthetic consideration is the introduction of the fluoroethyl group. This can be achieved through various fluoroalkylation reactions. conicet.gov.arresearchgate.net One approach involves the reaction of an aniline derivative with a fluoroethylating agent. For example, N-(2-fluoroethyl)anilines can be synthesized from aniline and 2-fluoroethanol (B46154) using an iridium catalyst. Another method is a two-step, one-pot process involving the substitution of a haloacetyl-aniline with a fluoride ion followed by reduction. researchgate.net The efficiency of these reactions is a key area of research, with goals to improve yields and reduce the need for harsh reagents or conditions.
The principles of atom economy, a core concept in green chemistry, emphasize maximizing the incorporation of all materials from the start of a process into the final product. rsc.orgrsc.orgwordpress.com The table below summarizes the conceptual atom economy of different reaction types relevant to the synthesis of this compound and its precursors.
Table 1: Atom Economy of Relevant Reaction Types
| Reaction Type | General Transformation | Atom Economy | Byproducts | Relevance to Synthesis |
|---|---|---|---|---|
| Catalytic Hydrogenation | R-NO₂ + 3H₂ → R-NH₂ + 2H₂O | High (e.g., ~72% for aniline from nitrobenzene) rsc.org | Water | Reduction of 1-(2-fluoroethyl)-3-nitrobenzene. |
| Béchamp Reduction | 4R-NO₂ + 9Fe + 4H₂O → 4R-NH₂ + 3Fe₃O₄ | Low (e.g., ~35% for aniline) rsc.org | Iron Oxides | Traditional, less efficient method for nitro group reduction. |
| Nucleophilic Substitution | R-X + Nu⁻ → R-Nu + X⁻ | Varies | Leaving Group Salt | Introduction of the fluoroethyl group. |
| Addition Reactions | A + B → C | 100% (Ideal) | None | Can be involved in precursor synthesis. |
Stereoselective Synthesis of Chiral Analogs of this compound
The development of chiral analogs of this compound is of significant interest for applications where specific stereoisomers exhibit desired biological activity or material properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. d-nb.info This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.
One approach to creating chiral analogs involves the asymmetric reduction of a prochiral imine derived from a ketone precursor. This method is a powerful tool for synthesizing chiral amines with high enantioselectivity. d-nb.info For analogs of this compound, this could involve the synthesis of a ketone with a 3-(2-fluoroethyl)phenyl group, followed by reductive amination using a chiral catalyst or reagent.
Another strategy is the diastereoselective functionalization of a chiral substrate. For instance, the nucleophilic fluoroalkylation of chiral α-amino N-tert-butanesulfinimines has been shown to proceed with excellent diastereoselectivity, providing a route to chiral β-fluorinated amines. cas.cn This principle could be adapted to synthesize chiral amines where the stereocenter is adjacent to the nitrogen atom in an analog of this compound. Pd(II)-catalyzed fluorination of unactivated C(sp³)–H bonds is another advanced method for creating chiral β-fluoro α-amino acids, which could be precursors to more complex chiral aniline derivatives. nih.gov
Kinetic resolution is a further method for obtaining enantiomerically pure compounds from a racemic mixture. google.comgoogle.com This technique involves the differential reaction of the enantiomers with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer from the slower one. This could be applied to a racemic mixture of a chiral precursor to this compound analogs. For example, chiral resolution of aromatic amino acids has been demonstrated using glycopeptide selectors. nih.gov
The synthesis of chiral, non-racemic 1,3-disubstituted ferrocene (B1249389) derivatives through sequential ortho-deprotonation highlights a strategy for creating planar chirality, which could be another avenue for developing unique chiral analogs. rsc.org Convergent synthetic routes, where diverse chiral amine building blocks are reacted with a common intermediate, allow for the efficient preparation of a variety of chiral final products, a strategy demonstrated in the synthesis of carbocyclic nucleoside analogues. beilstein-journals.org
The table below outlines potential strategies for the stereoselective synthesis of chiral analogs.
Table 2: Strategies for Stereoselective Synthesis of Chiral Analogs
| Strategy | Description | Potential Application for this compound Analogs | Key Considerations |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric hydrogenation of a prochiral enamine or imine precursor. | Catalyst efficiency, enantiomeric excess (ee), cost. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a substrate to direct a stereoselective reaction. | Diastereoselective alkylation or reduction of a substrate bearing a chiral auxiliary. | Attachment and removal of the auxiliary, diastereomeric excess (de). |
| Kinetic Resolution | Separation of enantiomers from a racemic mixture based on different reaction rates with a chiral agent. | Enzymatic or chemical resolution of a racemic chiral precursor. | Maximum theoretical yield of 50% for one enantiomer, efficiency of separation. |
| Diastereoselective Synthesis | Synthesis of a molecule with multiple stereocenters where the configuration of one center influences the formation of another. | Introduction of a fluoroethyl group or other substituents onto a chiral scaffold. | Control of relative stereochemistry. |
Chemical Reactivity and Transformation Pathways of 3 2 Fluoroethyl Aniline
Reactivity of the Aromatic Amino Group
The primary amino group attached to the aromatic ring is a key functional group that largely defines the chemical character of 3-(2-Fluoroethyl)aniline. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, making it susceptible to a variety of chemical transformations. Aromatic amines are generally less basic than their aliphatic counterparts because the nitrogen's lone pair is delocalized into the benzene (B151609) ring. noaa.gov Nevertheless, this nucleophilicity is central to its reactivity in N-alkylation, N-acylation, and related reactions.
The nitrogen atom of this compound can readily participate in nucleophilic substitution reactions with alkylating and acylating agents.
N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with alkyl halides. nih.gov This process can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to dialkylation products. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net
N-Acylation is the reaction of the amino group with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form an amide. This reaction is generally more straightforward to control than N-alkylation and typically proceeds to completion to yield the mono-acylated product. The resulting amide, or N-acyl derivative, is significantly less basic and less reactive in electrophilic aromatic substitution than the original amine. ucalgary.ca This is because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group through resonance, making it less available to the aromatic ring. ucalgary.calibretexts.org
| Reaction Type | Reagent Class | Typical Conditions | Product Type |
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, CsF-Celite), Solvent (e.g., CH₃CN) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chlorides (e.g., RCOCl) | Base (e.g., Pyridine) or Schotten-Baumann conditions | Amide (N-Acylaniline) |
| N-Acylation | Acid Anhydrides (e.g., (RCO)₂O) | Neutral or slightly acidic conditions | Amide (N-Acylaniline) |
This table presents generalized conditions for the N-alkylation and N-acylation of anilines.
Amide formation is a direct result of the N-acylation reactions described previously. For instance, reacting this compound with acetyl chloride or acetic anhydride yields N-(3-(2-fluoroethyl)phenyl)acetamide. This transformation is crucial in synthetic strategies where the high reactivity of the amino group needs to be moderated. libretexts.org
Carbamate (B1207046) formation involves the reaction of the amino group with derivatives of carbonic acid, such as chloroformates or dicarbonates. A common method is the reaction of an aniline (B41778) with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base. rutgers.edu An alternative, modern approach involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide, often facilitated by a base like cesium carbonate. organic-chemistry.orgnih.govnih.gov The initial reaction of the amine with CO₂ forms a carbamate anion, which then acts as a nucleophile to attack the alkyl halide. nih.govrsc.org
| Product Class | Reagent 1 | Reagent 2 | Typical Conditions |
| Amide | Acyl Chloride (RCOCl) | - | Pyridine, CH₂Cl₂ |
| Amide | Acid Anhydride ((RCO)₂O) | - | Heat or acid catalyst |
| Carbamate | Alkyl Chloroformate (ROCOCl) | - | Base (e.g., Na₂CO₃, Et₃N) |
| Carbamate | Carbon Dioxide (CO₂) | Alkyl Halide (R-X) | Base (e.g., Cs₂CO₃, DBU), TBAI |
This table summarizes common reagents for the synthesis of amides and carbamates from anilines.
Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). noaa.govglobalresearchonline.net The resulting aryldiazonium salt is a highly versatile intermediate.
These diazonium ions are weak electrophiles and can attack activated aromatic rings—such as phenols or other anilines—in an electrophilic aromatic substitution reaction known as diazo coupling . wikipedia.orgyoutube.com This reaction forms an azo compound, characterized by the -N=N- linkage, which connects two aromatic rings. globalresearchonline.net Azo compounds are often brightly colored due to their extended conjugated π-electron systems and are widely used as dyes. wikipedia.orglibretexts.org The coupling reaction with phenols is typically performed under mild alkaline conditions, while coupling with anilines is carried out in weakly acidic solutions. youtube.com
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is the second major site of reactivity. The rate and position of electrophilic attack are determined by the electronic properties of the substituents already present: the amino group and the 2-fluoroethyl group.
The directing effect of substituents on a benzene ring in electrophilic aromatic substitution (EAS) is a result of a combination of inductive and resonance effects. libretexts.org
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. ucalgary.ca It exerts a moderate electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. However, this is overwhelmingly surpassed by its strong electron-donating resonance effect (+R), where the nitrogen's lone pair of electrons is delocalized into the aromatic ring. minia.edu.egopenstax.org This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho (C2, C6) and para (C4) positions, thereby stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack at these sites. libretexts.orglumenlearning.com
2-Fluoroethyl Group (-CH₂CH₂F): This substituent's effect is primarily inductive. The alkyl chain (-CH₂CH₂-) is weakly electron-donating (+I). In contrast, the terminal fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). minia.edu.eg This -I effect is transmitted through the sigma bonds of the ethyl chain, diminishing with distance. The net result is that the 2-fluoroethyl group as a whole is weakly electron-withdrawing and therefore a deactivating group. As an alkyl-based substituent, it directs incoming electrophiles to the ortho and para positions.
Combined Effect: In this compound, the powerful activating and ortho, para-directing amino group at C1 dominates the regioselectivity of EAS. It strongly directs incoming electrophiles to positions 2, 4, and 6. The weakly deactivating fluoroethyl group at C3 will have a secondary influence, slightly reducing the electron density at its adjacent positions (C2 and C4). Consequently, electrophilic attack is most favored at the C6 and C4 positions, which are ortho and para to the strongly activating amino group, respectively. The C2 position, being ortho to both groups, is also activated but may be slightly less favored due to the combined inductive withdrawal and potential steric hindrance from the adjacent fluoroethyl group.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -NH₂ | C1 | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | ortho, para (to C2, C4, C6) |
| -CH₂CH₂F | C3 | -I (Weakly Withdrawing) | None | Weakly Deactivating | ortho, para (to C2, C4) |
This table outlines the electronic contributions of the substituents on the this compound ring.
The high reactivity of the aniline ring, driven by the amino group, can be problematic, often leading to polysubstitution or oxidation under harsh reaction conditions. ucalgary.ca To achieve selective monofunctionalization, a common strategy is to temporarily "protect" the amino group by converting it into an amide, most commonly an acetanilide. ucalgary.calibretexts.org
The N-acetyl group (-NHCOCH₃) is still an ortho, para-director, but it is a much weaker activator than the free amino group. ucalgary.calibretexts.org This moderation of reactivity allows for more controlled electrophilic substitution reactions (e.g., halogenation, nitration) to occur, typically yielding a single major product. Following the substitution reaction on the aromatic ring, the protecting acetyl group can be easily removed by acid or base hydrolysis, regenerating the original, now substituted, amino group. ucalgary.ca This protect-substitute-deprotect sequence is a cornerstone strategy for the controlled functionalization of anilines.
Transformations Involving the Fluoroethyl Side Chain
The 2-fluoroethyl group (-CH₂CH₂F) is characterized by a strong carbon-fluorine bond and the presence of benzylic hydrogens, which are hydrogens on the carbon atom directly attached to the aromatic ring. These features govern its reactivity.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group in nucleophilic substitution reactions. Consequently, direct displacement of the fluorine atom in this compound by a nucleophile is generally not a facile process under standard Sₙ2 conditions.
However, elimination reactions provide a more viable pathway for transformations involving the C-F bond. When treated with a strong base, (2-fluoroethyl)benzene, a related compound, can undergo elimination to form styrene. The mechanism of this reaction is debated, with arguments supporting both the E2 and E1cb (Elimination, Unimolecular, conjugate Base) pathways. The E1cb mechanism is considered plausible due to the ability of the benzene ring to stabilize the intermediate benzylic carbanion formed after the initial proton abstraction. For this compound, a strong base could abstract a benzylic proton, leading to a resonance-stabilized carbanion, which then expels the fluoride ion to form 3-vinylaniline.
Recent studies have also shown that (trifluoroethyl)arenes can undergo defluorinative functionalization when catalyzed by a strong phosphazene base, proceeding through an initial hydrogen fluoride (HF) elimination step. This suggests that with sufficiently potent reagents, the fluoroethyl group can be activated for transformation.
The ethyl linker possesses a benzylic position, which is the carbon atom adjacent to the aniline ring. This position is particularly susceptible to radical reactions and oxidation due to the resonance stabilization of any resulting intermediates.
Benzylic Halogenation: The benzylic hydrogens on the fluoroethyl side chain can be selectively replaced with halogens, typically bromine, through a radical chain reaction. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light is a standard method for this transformation. The reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 3-(1-bromo-2-fluoroethyl)aniline. The amino group may require protection, for example by acetylation, to prevent side reactions.
Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidatively cleave the alkyl side chain of an aromatic compound, provided there is at least one benzylic hydrogen. This reaction typically converts the entire side chain into a carboxylic acid group. For this compound, this transformation would be expected to yield 3-aminobenzoic acid. The harsh conditions and strong oxidizing agents necessitate the protection of the amino group to prevent its oxidation.
| Transformation | Typical Reagents | Expected Product | Key Mechanistic Feature |
|---|---|---|---|
| Elimination | Strong base (e.g., KOH, t-BuOK) | 3-Vinylaniline | E1cb mechanism via stabilized benzylic carbanion |
| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator (AIBN) or light | 3-(1-Bromo-2-fluoroethyl)aniline | Radical chain reaction via resonance-stabilized benzylic radical |
| Side-Chain Oxidation | KMnO₄, heat; or CrO₃/H₂SO₄ | 3-Aminobenzoic acid (with N-protection) | Oxidative cleavage at the benzylic position |
Cycloaddition and Annulation Reactions Utilizing this compound
Aniline and its derivatives are valuable building blocks in the synthesis of nitrogen-containing heterocycles through cycloaddition and annulation reactions. These reactions often rely on transition-metal catalysis to activate C-H bonds, enabling the construction of complex ring systems. In these strategies, this compound would serve as the aniline component, with the fluoroethyl group acting as a substituent on the final heterocyclic product.
A prevalent strategy involves the installation of a directing group on the aniline nitrogen, which then coordinates to a metal catalyst (commonly rhodium or ruthenium) and directs C-H activation at the ortho position of the ring. This is followed by annulation with a coupling partner like an alkyne or alkene. For instance, Rh(III)-catalyzed [3+2] annulation of a suitably N-derivatized aniline with an alkene can produce highly substituted indolines. Applying this to this compound would provide access to 5-(2-fluoroethyl)indoline derivatives. Similarly, annulation with alkynes can lead to indole (B1671886) scaffolds.
| Reaction Type | Catalyst System | Coupling Partner | Product Class | Reference |
|---|---|---|---|---|
| [3+2] Annulation | [CpRhCl₂]₂ / AgSbF₆ | Vinylsilanes | Indolines | |
| Oxidative C-H/N-H Annulation | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂·H₂O | Alkynes | Indoles | |
| Aerobic Oxidative Cyclization | [Rh(cod)Cl]₂ / Cu(OAc)₂·H₂O | Alkynes, CO | Quinolin-2(1H)-ones | |
| [5+1] Annulation | [CpRh(MeCN)₃](SbF₆)₂ / NaOAc | Allenyl acetates | 1,2-Dihydroquinolines |
Beyond C-H activation strategies, aniline derivatives can participate in other cycloaddition pathways. For example, they can be used to prepare substituted anilines via Diels-Alder reactions of aminofurans or act as templates in solid-state [2+2] photocycloaddition reactions.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation.
Mechanism of Rh(III)-Catalyzed [3+2] Annulation: A widely accepted mechanism for the Rh(III)-catalyzed annulation of an N-directed aniline with an alkene involves a sequence of organometallic transformations.
C-H Activation: The catalytic cycle begins with the coordination of the directing group on the aniline nitrogen to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, where an ortho C-H bond is broken to form a five-membered rhodacycle intermediate. This is often the rate-determining step.
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the rhodium center. Subsequently, it undergoes migratory insertion into the Rh-C bond. This insertion is typically regioselective.
Reductive Elimination: The final step is a reductive elimination that forms the C-N bond of the new five-membered ring, yielding the indoline (B122111) product and regenerating a Rh(I) species, which is then re-oxidized to the active Rh(III) catalyst to continue the cycle.
Mechanism of Benzylic Bromination: The halogenation at the benzylic position of the fluoroethyl side chain proceeds through a classic radical chain mechanism.
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to form a bromine radical (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
Advanced Spectroscopic and Spectrometric Characterization of 3 2 Fluoroethyl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 3-(2-Fluoroethyl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure, connectivity, and spatial arrangement.
The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons and the fluoroethyl side chain. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the ethyl group exhibit distinct signals: a triplet for the methylene group adjacent to the aniline (B41778) ring and a doublet of triplets for the methylene group bonded to the fluorine atom, due to coupling with both the adjacent methylene protons and the fluorine atom.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons show distinct resonances, with their chemical shifts influenced by the electronic effects of the amino and fluoroethyl substituents. The carbon attached to the amino group typically appears in the range of 145-150 ppm, while the carbon bearing the fluoroethyl group is observed further upfield. The two aliphatic carbons of the fluoroethyl side chain are distinguishable, with the carbon directly bonded to fluorine showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound *
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings (Hz) |
| H-2 | ~6.6-6.8 | C-1 (C-NH₂) ~147 | |
| H-4 | ~6.5-6.7 | C-2 ~113 | |
| H-5 | ~7.0-7.2 | C-3 (C-CH₂CH₂F) ~140 | |
| H-6 | ~6.6-6.8 | C-4 ~117 | |
| -NH₂ | ~3.6 (broad) | C-5 ~129 | |
| -CH₂-Ar | Triplet, ~3.0 | C-6 ~114 | |
| -CH₂-F | Doublet of Triplets, ~4.6 | -CH₂-Ar ~37 | ³JHH, ²JHF |
| -CH₂-F ~83 (d) | ¹JCF ~170 |
Note: Data is predictive and based on analysis of similar structures. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. derpharmachemica.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, appearing as a triplet due to coupling with the adjacent methylene protons (²JHF). The chemical shift of this signal provides valuable information about the local electronic environment of the fluorine atom. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure.
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. This is instrumental in tracing the connectivity within the aromatic ring and the ethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can offer insights into preferred conformations of the side chain relative to the aromatic ring.
Dynamic NMR techniques can be employed to study the conformational dynamics of the fluoroethyl side chain. By acquiring NMR spectra at different temperatures, it is possible to investigate processes such as the rotation around the C-C and C-Ar bonds. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would coalesce, and lineshape analysis can provide quantitative information about the energy barriers to these conformational changes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1000-1100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric N-H stretching vibration, which may be weak in the FTIR spectrum, can sometimes be more readily observed in the Raman spectrum.
Table 2: Key Predicted Vibrational Frequencies for this compound *
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3430 | Weak |
| N-H Stretch (symmetric) | ~3350 | ~3350 |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | 2870-2960 | 2870-2960 |
| Aromatic C=C Stretch | 1620, 1590 | 1620, 1590 |
| N-H Bend | ~1600 | Weak |
| C-F Stretch | ~1050 | ~1050 |
Note: Data is predictive and based on analysis of similar structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotope Distribution
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₀FN), the calculated exact mass of the molecular ion [M]⁺ is 139.0797 u. HRMS can measure this mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula. The isotopic distribution pattern, arising from the natural abundance of ¹³C, can further confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information, for instance, the loss of the fluoroethyl side chain.
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. While specific MS/MS studies on this compound are not extensively documented in the reviewed literature, a fragmentation pathway can be proposed based on the known behavior of aniline and related halogenated compounds. nih.govlibretexts.org
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ of this compound (exact mass: 139.0746) would be the precursor ion. The fragmentation is expected to be influenced by the aniline moiety and the fluoroethyl side chain.
Proposed Key Fragmentation Steps:
Benzylic Cleavage: The most common fragmentation pathway for alkyl-substituted anilines involves the cleavage of the C-C bond adjacent to the aromatic ring (alpha-cleavage). miamioh.eduyoutube.com For this compound, this would involve the loss of a fluoromethyl radical (•CH₂F), leading to the formation of a stable aminotropylium-like ion.
Loss of Ethylene: A rearrangement process could lead to the elimination of a neutral ethylene molecule (C₂H₄) following the migration of the fluorine atom to the ring or nitrogen, although this is less common.
Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) (HF) molecule is a characteristic fragmentation for fluoro-substituted aliphatic chains. This would result in a vinylaniline radical cation.
Aniline-type Fragmentation: The aniline core can undergo its characteristic fragmentation, such as the loss of a hydrogen atom to form an [M-1]⁺ ion or the expulsion of hydrogen cyanide (HCN) from the aromatic ring, leading to fragments with m/z values characteristic of aniline itself, such as m/z 65 and 66. miamioh.eduresearchgate.net
A study on the fragmentation of perfluoroalkyl carboxylates and sulfonates has shown that fluorine migration can occur during fragmentation, leading to complex rearrangement pathways. nih.govresearchgate.net This suggests that the fragmentation of this compound might also involve such rearrangements.
The table below outlines the proposed major fragments for this compound based on these principles.
| Proposed Fragment Ion | m/z (exact mass) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 140.0824 | - | Protonated Molecular Ion |
| [C₇H₇N]⁺ | 106.0651 | CH₂F• | Alpha-cleavage (Benzylic) |
| [C₈H₈N]⁺ | 118.0651 | HF | Elimination of Hydrogen Fluoride |
| [C₆H₆N]⁺ | 92.0500 | C₂H₃F | Loss of Fluoroethylene |
| [C₅H₆]⁺• | 66.0469 | HCN from [C₆H₇N]⁺ | Ring contraction after initial fragmentation |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state characteristics can be inferred from studies on related aniline derivatives. researchgate.net
The crystal structure of an aniline derivative, (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline, reveals key insights into the types of interactions that might be present in crystalline this compound. nih.gov In this related structure, molecules are linked into inversion dimers through pairs of N-H⋯F hydrogen bonds. nih.gov These dimers are further connected by C-H⋯N hydrogen bonds, forming a more extensive network.
For this compound, one would expect the following structural features in the solid state:
Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom itself and the fluorine atom on the ethyl chain can act as hydrogen bond acceptors. This would likely lead to a network of intermolecular hydrogen bonds, such as N-H···N and potentially weaker N-H···F interactions, which play a crucial role in stabilizing the crystal lattice. researchgate.net
Molecular Conformation: The orientation of the 2-fluoroethyl group relative to the aniline ring would be a key conformational feature. The C-C-N bond angle and the torsion angles defining the side chain's position would be determined by a combination of intramolecular steric effects and the optimization of intermolecular packing forces within the crystal.
The table below summarizes the expected crystallographic parameters and interactions for this compound, based on data from analogous structures.
| Structural Feature | Expected Observation | Reference from Analogous Systems |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Common for small organic molecules |
| Primary Intermolecular Interaction | N-H···N Hydrogen Bonding | Characteristic of primary anilines researchgate.net |
| Secondary Intermolecular Interaction | N-H···F Hydrogen Bonding | Observed in fluorinated anilines nih.gov |
| Other Interactions | C-H···π and π-π Stacking | Common in aromatic compounds |
| Conformational Feature | Dihedral angle between benzene (B151609) ring and side chain | Influenced by crystal packing forces nih.gov |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity (for chiral derivatives)
This compound is an achiral molecule. However, it can serve as a precursor for the synthesis of chiral derivatives, for which chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining enantiomeric purity and absolute configuration.
A chiral derivative can be formed, for example, by reacting the aniline's amino group to create a stereocenter. A relevant example is the synthesis of chiral sulfonimidamides from anilines, where the resulting sulfur atom becomes a chiral center. wur.nl
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal (measured as molar ellipticity, [θ]) is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture will be CD-silent.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers exhibit mirror-image ORD curves. The phenomenon where the sign of rotation changes at a wavelength corresponding to an electronic absorption is known as the Cotton effect.
For a hypothetical chiral derivative of this compound, such as an N-acylated product with a chiral center in the acyl group or a sulfonimidamide derivative, chiroptical spectroscopy would be applied as follows:
Qualitative Analysis: The presence of a non-zero CD or ORD spectrum confirms the sample is not racemic.
Quantitative Analysis: The enantiomeric excess can be calculated by comparing the measured CD signal intensity to that of an enantiomerically pure standard.
Structural Elucidation: By comparing experimental CD spectra with those predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the stereocenter can often be determined. nih.govrsc.org
The expected chiroptical properties for a pair of enantiomers of a chiral this compound derivative are summarized below.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
|---|---|---|---|
| Optical Rotation [α] | Specific positive or negative value | Equal and opposite value to (R) | 0 |
| CD Spectrum | Positive and/or negative Cotton effects | Mirror-image spectrum of (R) | No signal |
| ORD Curve | Specific positive or negative curve | Mirror-image curve of (R) | Flat line at zero rotation |
Computational and Theoretical Chemistry Studies of 3 2 Fluoroethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. chemrxiv.org
For aromatic amines like aniline (B41778), the electronic structure is influenced by the substituent on the aromatic ring. chemrxiv.org In the case of 3-(2-Fluoroethyl)aniline, the fluoroethyl group at the meta position influences the charge distribution in the aniline molecule. chemrxiv.org Theoretical studies on similar molecules, such as m-fluoroaniline, show that the HOMO is typically distributed over the aniline ring and the amino group, while the LUMO is predominantly located on the aromatic ring. chemrxiv.org The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and kinetic stability. jmaterenvironsci.com A smaller energy gap suggests higher reactivity. nih.gov
Table 1: Predicted Electronic Properties of Substituted Anilines from DFT Calculations
Note: This table presents typical data for conceptually similar substituted anilines to illustrate the expected values for this compound, as direct computational results for this specific molecule are not broadly published.
| Property | Description | Expected Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.0 to 1.0 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0 to 7.0 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.0 to 6.0 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.0 to -1.0 eV |
Computational methods are invaluable for predicting the reactive sites of a molecule. Fukui functions and molecular electrostatic potential (MEP) maps are two such tools derived from quantum chemical calculations.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. faccts.deias.ac.in It is calculated from the change in electron density when an electron is added to or removed from the molecule. faccts.de For electrophilic attack (reaction with nucleophiles), the relevant function is f+(r), while for nucleophilic attack (reaction with electrophiles), f-(r) is used. substack.com In aniline derivatives, the nitrogen atom of the amino group and specific carbons in the aromatic ring are often identified as key reactive sites. substack.com
Electrostatic Potential Maps (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net Electron-rich areas are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. thaiscience.info For a molecule like this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and the fluorine atom of the fluoroethyl group, indicating their nucleophilic character. The hydrogen atoms of the amino group would exhibit a positive potential, highlighting their electrophilic character. researchgate.netresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a broad range of chemical systems. nih.govlongdom.org
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. DFT methods, such as B3LYP, are frequently employed for this purpose. researchgate.netresearchgate.net For this compound, geometry optimization would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Conformational analysis is particularly important for molecules with flexible side chains, like the 2-fluoroethyl group. The rotation around the C-C and C-N bonds can lead to different conformers with varying energies. DFT calculations can be used to map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's structural dynamics.
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions allows for the assignment of experimental signals to specific atoms within the molecule. jmaterenvironsci.comnih.gov
Vibrational Frequencies: DFT can also be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. asianpubs.orgsphinxsai.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. sphinxsai.commaterialsciencejournal.org A detailed analysis of the calculated vibrational modes allows for the assignment of each experimental band to a specific molecular motion, such as stretching or bending of particular bonds. asianpubs.org Studies on similar halo-aniline derivatives have shown good agreement between DFT-calculated and experimental vibrational frequencies. researchgate.netasianpubs.org
Table 2: Illustrative DFT-Calculated Vibrational Frequencies for a Substituted Aniline Moiety
Note: This table provides typical frequency ranges for key vibrational modes in aniline derivatives based on DFT calculations. asianpubs.orgmaterialsciencejournal.org The exact values for this compound would require specific calculations.
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) (Scaled) |
| N-H Asymmetric Stretch | 3500 - 3520 |
| N-H Symmetric Stretch | 3400 - 3420 |
| N-H Bending (Scissoring) | 1610 - 1640 |
| C=C Aromatic Stretch | 1580 - 1620 |
| C-N Stretch | 1260 - 1300 |
| C-F Stretch | 1000 - 1100 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical methods are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment. nih.govmdpi.com
Reaction Mechanism Elucidation Through Transition State Calculations
The study of reaction mechanisms at a molecular level is crucial for controlling chemical reactions and designing novel synthetic pathways. Transition state theory is a cornerstone of this field, and computational chemistry allows for the precise localization and characterization of transition state structures, which are fleeting, high-energy species on the reaction pathway.
While a specific reaction mechanism for this compound has not been detailed in dedicated studies, the general approach can be understood by examining common reactions of anilines, such as electrophilic aromatic substitution or N-alkylation. For instance, in an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring. The amino group (-NH2) in aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.com However, the presence of the 3-(2-fluoroethyl) substituent would electronically and sterically influence this regioselectivity.
Transition state calculations, typically employing Density Functional Theory (DFT), are used to map the potential energy surface of such a reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on this surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
A hypothetical study on the nitration of this compound would involve the following computational steps:
Geometry Optimization: The initial structures of this compound and the nitrating agent (e.g., NO2+) are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structures for electrophilic attack at the ortho, meta, and para positions relative to the amino group is conducted. This would likely involve methods like the synchronous transit-guided quasi-Newton (STQN) method.
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Reactants and products will have all real frequencies, while a transition state will have one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactants and the desired product (or intermediate) on the potential energy surface.
The relative energies of the transition states for attack at different positions would determine the kinetic product distribution. For example, a study on electrophilic aromatic substitution reactions of monosubstituted benzenes used DFT to analyze the barrier heights, providing insights into the regioselectivity. nih.gov Such a computational approach for this compound would elucidate the electronic and steric effects of the 2-fluoroethyl group on the reaction mechanism.
Table 1: Illustrative Data from a Hypothetical Transition State Calculation for Electrophilic Aromatic Substitution on a Substituted Aniline
| Parameter | Reactants | Transition State (ortho) | Transition State (para) | Product (para) |
| Relative Energy (kcal/mol) | 0.0 | 15.2 | 14.5 | -5.8 |
| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | -335.1 | N/A |
| Key Bond Distance (Å) | N/A | C-E: 2.15 | C-E: 2.20 | C-E: 1.85 |
| (Note: This table is illustrative and not based on actual experimental or calculated data for this compound.) |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. ljmu.ac.uk These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental studies.
For this compound, a QSPR model could be developed to predict various properties, such as its boiling point, solubility, toxicity, or chromatographic retention time. The development of a QSPR model typically involves the following steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For a model to be relevant to this compound, this dataset would ideally include a range of substituted anilines with varying alkyl and halogen substituents.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as constitutional, topological, geometric, or electronic.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the property of interest.
Model Validation: The predictive power of the developed model is assessed using statistical metrics and by testing it on an external set of compounds that were not used in the model development.
For instance, a QSPR study on the toxicity of substituted anilines might use descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the octanol-water partition coefficient (logP). scientific.net A study on the pKa of aniline derivatives found strong correlations with geometric parameters like the C-N bond length and the CCNH angle, as well as with the electronegativity of the substituents. journaleras.comjournaleras.com
A hypothetical QSPR model for predicting a property of this compound would be based on a regression equation derived from a set of similar compounds.
Table 2: Example of Descriptors Used in a QSPR Model for a Property of Substituted Anilines
| Compound | Experimental Property (e.g., -logIC50) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., EHOMO) | Descriptor 3 (e.g., Molecular Volume) |
| Aniline | 3.5 | 0.90 | -5.5 eV | 90 ų |
| 3-Ethylaniline | 3.9 | 1.85 | -5.3 eV | 120 ų |
| 4-Fluoroaniline | 3.7 | 1.15 | -5.6 eV | 95 ų |
| This compound (Predicted) | Predicted Value | 1.60 | -5.4 eV | 125 ų |
| (Note: This table contains illustrative data and is not based on actual experimental values for the specific property.) |
The development of such a model would allow for the estimation of the properties of this compound without the need for direct experimental measurement, facilitating its assessment for various applications.
Functionalization and Derivatization Strategies of 3 2 Fluoroethyl Aniline
Synthesis of Substituted Anilines as Chemical Intermediates
The aniline (B41778) moiety of 3-(2-Fluoroethyl)aniline is a primary site for functionalization, enabling the synthesis of a wide array of substituted anilines that serve as crucial intermediates for more complex molecules. The lone pair of electrons on the nitrogen atom and the susceptibility of the aromatic ring to electrophilic substitution are key to its reactivity.
Common strategies for the derivatization of the amino group include N-alkylation and N-acylation. These reactions introduce new substituents onto the nitrogen atom, altering the electronic properties and steric environment of the molecule. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides, while N-acylation is typically performed using acyl chlorides or anhydrides. These modifications can be precursors for the synthesis of more complex pharmaceutical compounds and other fine chemicals.
Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of the amino and fluoroethyl groups on the ring directs the regioselectivity of these substitutions, leading to a variety of polysubstituted aniline derivatives. These intermediates are valuable in the synthesis of dyes, agrochemicals, and materials with specific electronic properties. A facile method for the synthesis of meta-substituted arylamines from acyclic precursors has been developed, which is based on a three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Triazoles, Benzimidazoles)
The amino group of this compound is a key functional group for the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.
Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from anilines through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. For example, this compound can react with a β-ketoester in the presence of an acid catalyst to form a pyrimidine ring. This approach allows for the incorporation of the 3-(2-fluoroethyl)phenyl moiety into the pyrimidine core, which is a common feature in many kinase inhibitors and other therapeutic agents. The synthesis of 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors has been a focus of recent research. mdpi.comnih.govresearchgate.netgoogle.com
Triazoles: The synthesis of triazole derivatives from anilines can be achieved through multi-step sequences. One common method involves the diazotization of the aniline followed by reaction with a suitable coupling partner. For instance, this compound can be converted to its corresponding azide (B81097), which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. nih.govfrontiersin.orgnih.gov This versatile reaction allows for the facile connection of the 3-(2-fluoroethyl)phenyl group to a wide variety of other molecular fragments.
Benzimidazoles: Benzimidazoles are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While this compound is not an o-phenylenediamine itself, it can be a precursor to such molecules or can be incorporated into the benzimidazole (B57391) structure through other synthetic routes. For example, a benzimidazole nucleus substituted with a 2-fluoroethyl string at the aniline nitrogen has demonstrated notable cytotoxicity against glioblastoma cell lines. mskcc.org This highlights the potential of incorporating the this compound scaffold into benzimidazole-based therapeutic agents. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.gov
| Heterocycle | General Synthetic Approach from Anilines | Potential Application of this compound Derivative |
| Pyrimidine | Condensation with 1,3-dicarbonyl compounds. | Building block for kinase inhibitors. mdpi.comnih.govnih.gov |
| Triazole | Conversion to azide followed by [3+2] cycloaddition with alkynes. | Linker for creating hybrid molecules and potential therapeutics. frontiersin.orgnih.govmdpi.comcyberleninka.ru |
| Benzimidazole | Incorporation into precursors for condensation reactions. | Scaffold for anticancer agents. mskcc.orgresearchgate.netresearchgate.netmdpi.com |
Preparation of Labeled Analogs for Chemical Research (e.g., Isotopic Labeling for Mechanistic Studies)
Isotopically labeled compounds are invaluable tools in chemical research, particularly for elucidating reaction mechanisms and studying the metabolic fate of molecules. This compound can be isotopically labeled at various positions to serve as a tracer in such studies.
Common isotopes used for labeling organic molecules include deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and nitrogen-15 (B135050) (¹⁵N). For this compound, labeling can be introduced in several ways:
Deuterium or Tritium Labeling: The aromatic ring can be labeled with deuterium or tritium through electrophilic aromatic substitution using a deuterated or tritiated acid. The fluoroethyl side chain can also be labeled by using appropriately labeled starting materials in its synthesis.
Carbon-13 or Carbon-14 Labeling: The carbon skeleton of the molecule can be labeled with ¹³C or ¹⁴C. This is typically achieved by starting the synthesis with a labeled precursor, such as a labeled benzene (B151609) derivative or a labeled ethylating agent.
Nitrogen-15 Labeling: The amino group can be labeled with ¹⁵N by using a ¹⁵N-labeled aminating agent during the synthesis of the aniline.
These labeled analogs of this compound can be used in a variety of mechanistic studies. For example, they can help to track the movement of atoms during a chemical reaction, determine the rate-limiting step of a reaction through kinetic isotope effect studies, or follow the distribution and metabolism of a drug candidate in a biological system. nih.govresearchgate.net
Polymerization and Materials Precursor Applications
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most studied example. The presence of the fluoroethyl group in this compound can significantly influence the properties of the resulting polymer.
The polymerization of this compound can be achieved through chemical or electrochemical oxidative methods. The resulting polymer, poly(this compound), would be expected to have properties that are a hybrid of those of polyaniline and other fluorinated polyanilines. The fluorine atoms can impart several desirable characteristics to the polymer, including:
Increased Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of the polymer backbone.
Improved Solubility: The fluoroethyl group may increase the solubility of the polymer in organic solvents, which is often a challenge with unsubstituted polyaniline, thereby improving its processability. nih.gov
Modified Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic properties of the polymer, affecting its conductivity and redox potentials.
Copolymers of this compound with aniline or other monomers can also be synthesized to fine-tune the material properties for specific applications. These applications include antistatic coatings, corrosion inhibitors, sensors, and components in electronic devices. nih.govrsc.orgresearchgate.netresearcher.life
Expected Properties of Poly(this compound) in Comparison to Polyaniline:
| Property | Polyaniline (PANI) | Expected for Poly(this compound) | Rationale |
| Solubility | Generally poor in common organic solvents. | Potentially improved. | The fluoroethyl group can disrupt chain packing and increase interactions with organic solvents. |
| Thermal Stability | Good. | Potentially enhanced. | The strong C-F bonds contribute to higher degradation temperatures. |
| Electrical Conductivity | High in doped state. | Potentially modified (could be lower or higher depending on doping and morphology). | The electronic effect of the fluoroethyl group will influence the polymer's electronic structure. |
Development of Conjugates and Probes for Chemical Systems
The unique chemical properties of this compound make it an attractive building block for the development of chemical probes and conjugates. These tools are designed to study biological systems, detect specific analytes, or deliver cargo to targeted locations.
The aniline functional group can be readily modified to attach it to other molecules. For example, it can be converted into a diazonium salt, which can then be used in Sandmeyer or Heck reactions to form carbon-carbon or carbon-heteroatom bonds. It can also be acylated with a linker molecule that has a reactive group at the other end for conjugation to a biomolecule, such as a protein or a nucleic acid.
The fluoroethyl group can also play a role in the design of probes. The fluorine atom can be a useful NMR or PET imaging label (using ¹⁸F). Furthermore, the lipophilicity and electronic properties of the fluoroethyl group can be exploited to fine-tune the binding affinity and selectivity of a probe for its target.
Potential applications for conjugates and probes derived from this compound include:
Fluorescent Probes: The this compound moiety could be incorporated into a larger fluorophore structure to create a probe for sensing specific ions or molecules. researchgate.net
Bioconjugates: It could be used as a linker to attach a drug molecule to a targeting moiety, such as an antibody or a peptide, for targeted drug delivery. nih.gov
Activity-Based Probes: The aniline could be part of a scaffold that is designed to react covalently with the active site of a specific enzyme, allowing for its detection and characterization. mskcc.orgnih.gov
The development of such chemical tools is a rapidly growing area of research, and versatile building blocks like this compound are essential for the creation of new and innovative probes and conjugates. digitellinc.com
Role As a Key Intermediate in Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Scaffolds
3-(2-Fluoroethyl)aniline serves as a versatile building block for the synthesis of intricate organic molecules, particularly those of interest in pharmaceutical and agrochemical research. The presence of the fluoroethyl group can significantly influence the conformational preferences and electronic properties of the target molecules, which can be advantageous for modulating their biological activity. google.com The aniline (B41778) moiety provides a reactive handle for a wide array of chemical transformations, including diazotization, acylation, and various coupling reactions, enabling its incorporation into diverse and complex scaffolds.
The synthesis of fluorinated aniline derivatives is a key area of research, as these compounds are precursors to many bioactive molecules. google.com General methods for the para-selective C–H olefination of aniline derivatives, proceeding under mild conditions, have been developed, showcasing the potential for functionalizing the aromatic ring of compounds like this compound to create more complex structures. google.com
Derivatives of anilines are crucial in the development of new pharmaceuticals. For instance, aniline derivatives are used in the synthesis of compounds with a wide spectrum of biological activities. acs.org The introduction of fluorine-containing substituents is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. google.com
Building Block for Functional Organic Materials (e.g., optoelectronics, catalysts)
While specific research on this compound in the context of optoelectronics and catalysis is not extensively documented, the broader class of fluorinated anilines is recognized for its potential in materials science. The introduction of fluorine atoms into organic materials can enhance properties such as thermal stability, oxidative stability, and electron affinity, which are desirable for applications in electronic devices.
Fluorinated building blocks are integral to the design of new materials with tailored properties. nih.gov For example, fluoroalkylsilanes are used to create self-assembled monolayers with specific surface properties. google.com Although not directly involving 3-(2-Fluoroaniline), this highlights the principle of using fluorinated organic molecules to construct functional surfaces.
In the realm of catalysis, aniline derivatives can be used as ligands for metal catalysts. The electronic properties of the aniline, modified by the fluoroethyl group, could influence the catalytic activity and selectivity of such complexes. For instance, iron porphyrin complexes have been used to catalyze the N-trifluoroethylation of anilines, a reaction that introduces a trifluoroethyl group onto the nitrogen atom of anilines. google.com
Contribution to Methodological Advances in Fluorine Chemistry
The development of new methods for the introduction of fluorine and fluorine-containing groups into organic molecules is a significant area of chemical research. While this compound itself is a product of such methodologies, its derivatives can serve as substrates in the development and optimization of new fluorination and fluoroalkylation reactions.
Recent advances in fluorine chemistry include the development of novel fluorinating agents and catalytic systems for C-F bond formation. mdpi.com The synthesis of compounds like this compound relies on these advancements. For example, methods for the synthesis of isomeric C-(2,2,2-trifluoroethyl)anilines from nitrophenylacetic acids have been developed, showcasing routes to related fluoroalkyl anilines. google.com
The study of reactions involving fluorinated substrates contributes to a deeper understanding of the effects of fluorine on reactivity and reaction mechanisms. This knowledge is crucial for the rational design of new synthetic methods. The unique properties of the C-F bond, such as its high strength and polarity, present both challenges and opportunities for synthetic chemists. acs.org
Strategic Use in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. google.com Aniline derivatives are frequently used as the amine component in many well-known MCRs, such as the Ugi and Passerini reactions. google.commdpi.com
The use of substituted anilines in MCRs allows for the generation of diverse libraries of compounds for drug discovery and other applications. google.com For example, the Ugi four-component reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can produce a wide variety of α-acetamido carboxamides. perovskite-info.com The incorporation of this compound into such a reaction would yield products with a fluoroethyl moiety, which could impart desirable biological properties.
Industrial Synthesis Applications
The industrial-scale synthesis of fluorinated anilines is of significant interest due to their application as key intermediates in the pharmaceutical and agrochemical industries. google.com General methods for the preparation of fluorinated anilines often involve multi-step sequences starting from readily available precursors.
One common industrial approach is the nitration of a corresponding fluorinated aromatic compound, followed by the reduction of the nitro group to an amine. google.com Another strategy involves the halogen-exchange (Halex) reaction, where a chlorinated precursor is converted to its fluorinated analog using a fluoride (B91410) source, followed by reduction of a nitro group or another functional group to the aniline. google.com
For instance, a patented process describes the preparation of fluorinated anilines from the corresponding chlorinated anilines. This process involves the oxidation of the chlorinated aniline to an azobenzene, followed by a Halex reaction and subsequent reduction to the desired fluorinated aniline. google.com While a specific industrial synthesis for this compound is not detailed in the available literature, it is plausible that its large-scale production would follow similar principles, likely starting from a precursor that already contains the fluoroethyl side chain or a group that can be converted to it.
The synthesis of related compounds, such as 2-methyl-3-trifluoromethylaniline, has been patented, indicating the commercial importance of such fluorinated aniline building blocks. google.com These syntheses often prioritize cost-effectiveness, scalability, and the use of readily available and safe reagents.
Data Tables
Table 1: General Synthetic Approaches to Fluoroalkyl Anilines
| Synthetic Strategy | Precursors | Key Reactions | Reference(s) |
| Nitration and Reduction | Fluoroalkyl-substituted benzene (B151609) | Nitration, Reduction of nitro group | google.com |
| Halogen-Exchange (Halex) | Chloro-substituted nitrobenzene (B124822) with a fluoroalkyl group | Nucleophilic aromatic substitution with fluoride source, Reduction | google.com |
| From Carboxylic Acids | Fluoroalkyl-substituted nitrophenylacetic acid | Conversion of carboxylic acid to trifluoromethyl group, Reduction | researchgate.net |
| C-H Functionalization | Aniline | Palladium-catalyzed olefination | google.com |
Table 2: Potential Applications of this compound Derivatives
| Application Area | Potential Role of this compound | Rationale |
| Medicinal Chemistry | Precursor for bioactive molecules | Introduction of fluoroethyl group can enhance metabolic stability and binding affinity. |
| Materials Science | Building block for functional polymers | Fluorine substitution can improve thermal and oxidative stability. |
| Agrochemicals | Intermediate for pesticides and herbicides | Fluoroalkyl groups are common in modern agrochemicals. |
| Multicomponent Reactions | Amine component | Enables rapid synthesis of diverse, fluorinated compound libraries. |
Emerging Research Directions and Future Perspectives on 3 2 Fluoroethyl Aniline
Innovations in Environmentally Benign Synthesis
The development of environmentally benign or "green" synthetic methods is a major focus in modern chemistry. mdpi.com For aniline (B41778) derivatives, this often involves moving away from harsh reagents and solvents. sruc.ac.uk While general principles of green chemistry, such as the use of safer solvents and catalytic processes, are well-established for the synthesis of anilines, specific applications to 3-(2-Fluoroethyl)aniline are not detailed in existing research. researchgate.net Future research could explore biocatalytic methods or the use of greener solvents to produce this compound, aiming to reduce the environmental impact of its synthesis.
Application in Novel Catalytic Systems
Aniline and its derivatives can serve as important ligands in the development of novel catalytic systems. mdpi.com They can also be key precursors for bioactive molecules. researchgate.net However, the potential application of this compound in this context has not been specifically investigated. Future studies could examine its use as a ligand in transition-metal catalysis, potentially leveraging the electronic properties of the fluoroethyl group to modulate catalytic activity and selectivity.
Exploitation in Advanced Fluorine Chemistry Methodologies
Advanced methods for introducing fluorine into organic molecules are a continuous area of development, with techniques like late-stage functionalization gaining prominence. nih.govmpg.de These methods allow for the introduction of fluorine at a late stage in a synthetic sequence, which is highly valuable in drug discovery. nih.gov While there is extensive research on fluorination and the synthesis of fluorinated compounds, nih.govresearchgate.net specific methodologies centered around or producing this compound are not described. Future work could investigate novel enzymatic or catalytic methods for the synthesis of this compound, or use it as a building block in the creation of more complex fluorinated molecules.
Integration with Automation and High-Throughput Experimentation
Automation and high-throughput experimentation (HTE) have become powerful tools in chemical research, accelerating the discovery and optimization of new reactions and molecules. nih.govmpg.de This can involve the rapid screening of catalysts, reagents, and reaction conditions. sigmaaldrich.comscienceintheclassroom.org The application of these technologies to the synthesis or reactions of this compound has not been reported. Future research could employ automated systems to efficiently explore the reaction space for this compound, potentially uncovering novel reactivity or applications. Flow chemistry, another area of process intensification, offers advantages in safety, scalability, and control, and could be applied to the synthesis of this compound and its derivatives. uc.ptnih.govmdpi.comnih.gov
Fundamental Studies on Fluorine's Electronic and Steric Effects in Aromatic Systems
The introduction of fluorine can significantly alter the electronic and steric properties of a molecule. The high electronegativity of fluorine can create strong inductive effects, influencing the basicity and reactivity of the aniline nitrogen. doubtnut.comnih.govlibretexts.org The fluoroethyl group also introduces steric bulk, which can affect how the molecule interacts with other reagents or biological targets. nih.govdoubtnut.comdocumentsdelivered.com While these principles are well understood in a general sense for fluorinated aromatic compounds, rsc.org specific computational or experimental studies on the electronic and steric effects within this compound are not available. Future fundamental studies could provide valuable insights into its reactivity and guide the development of its potential applications.
Q & A
Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
